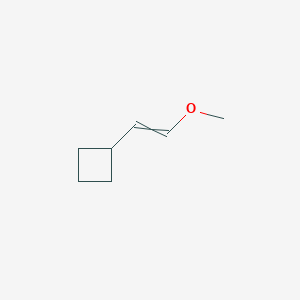![molecular formula C17H28ClNO B14360389 N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine CAS No. 90166-94-2](/img/structure/B14360389.png)
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine is an organic compound that belongs to the class of amines This compound features a benzyl group attached to a nitrogen atom, which is further connected to a butan-1-amine chain through a 2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine can be achieved through a multi-step process involving the following key steps:
Formation of 1-chloro-2-methylpropan-2-ol: This intermediate can be synthesized by reacting 2-methylpropan-2-ol with concentrated hydrochloric acid.
Etherification: The 1-chloro-2-methylpropan-2-ol is then reacted with an appropriate alkylating agent to form the 2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl group.
Amine Formation: The final step involves the reaction of the etherified intermediate with benzylamine and butan-1-amine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 1-chloro-2-methylpropan-2-yl group can be substituted by nucleophiles such as hydroxide ions.
Oxidation: The benzylic position can be oxidized to form corresponding carboxylic acids.
Free Radical Bromination: The benzylic position can also undergo bromination in the presence of N-bromosuccinimide (NBS).
Common Reagents and Conditions
Nucleophilic Substitution: Hydroxide ions in aqueous or alcoholic medium.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Free Radical Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products
Nucleophilic Substitution: Formation of alcohols or ethers.
Oxidation: Formation of carboxylic acids.
Free Radical Bromination: Formation of brominated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine involves its interaction with specific molecular targets. The benzyl group can interact with aromatic receptors, while the amine group can form hydrogen bonds with biological molecules. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzyl-N-{2-[(1-chloro-2-methylpropan-2-yl)oxy]ethyl}butan-1-amine: Unique due to its specific combination of benzyl and butan-1-amine groups.
N-Methylaniline: Similar aromatic amine but lacks the aliphatic chain.
N-Ethyl-N-methylcyclopentylamine: Contains a cycloalkyl group instead of a benzyl group.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
90166-94-2 |
|---|---|
Formule moléculaire |
C17H28ClNO |
Poids moléculaire |
297.9 g/mol |
Nom IUPAC |
N-benzyl-N-[2-(1-chloro-2-methylpropan-2-yl)oxyethyl]butan-1-amine |
InChI |
InChI=1S/C17H28ClNO/c1-4-5-11-19(12-13-20-17(2,3)15-18)14-16-9-7-6-8-10-16/h6-10H,4-5,11-15H2,1-3H3 |
Clé InChI |
BGSWVSRXBKQAAX-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCOC(C)(C)CCl)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(5-nitro-1H-imidazol-4-yl)sulfanyl]-7H-purin-2-amine](/img/structure/B14360307.png)
![N~1~,N~2~-Bis[(4-methylpiperazin-1-yl)methyl]ethanediamide](/img/structure/B14360309.png)
![1-{4-[(Naphthalen-1-yl)oxy]butyl}-1-oxo-1lambda~5~-azepane](/img/structure/B14360311.png)
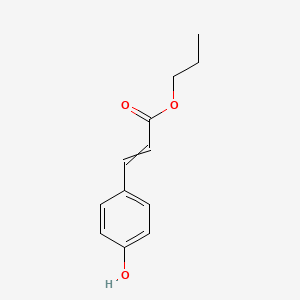
![2-[2-(2,4-Dimethoxyphenyl)ethenyl]-3-ethyl-3-methyl-3H-indole](/img/structure/B14360316.png)
![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl tridecanoate](/img/structure/B14360322.png)
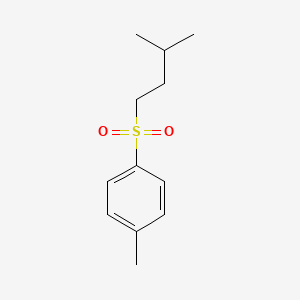
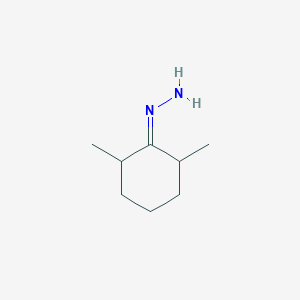
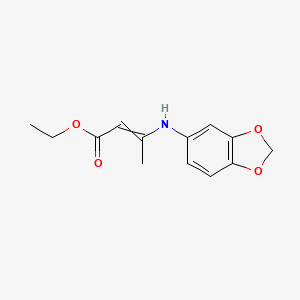
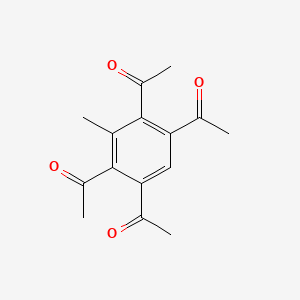
![4-Methoxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoyl chloride](/img/structure/B14360362.png)
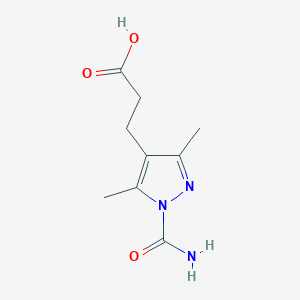
![7-[(Oxan-2-yl)oxy]dodecan-1-ol](/img/structure/B14360368.png)
